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Compound of Interest

Compound Name: 2,4-Dibromobenzo[d]thiazole

Cat. No.: B1371890 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2,4-Dibromobenzo[d]thiazole is a halogenated heterocyclic compound with a molecular

formula of C₇H₃Br₂NS and a CAS number of 887589-19-7.[1][2] Its structure, featuring a fused

benzene and thiazole ring system with bromine substituents at the 2 and 4 positions, makes it

a valuable intermediate in organic synthesis, particularly for the development of novel

pharmaceutical agents and functional materials. The precise characterization of this molecule

is paramount for its effective utilization, and spectroscopic techniques such as Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are

indispensable tools for this purpose.

This technical guide provides a comprehensive overview of the available spectroscopic data for

2,4-Dibromobenzo[d]thiazole. It is designed to assist researchers in confirming the identity

and purity of their synthesized or acquired samples, as well as to provide a foundational

understanding of the molecule's structural features as revealed by these analytical methods.

Molecular Structure and Properties
The structural formula and key properties of 2,4-Dibromobenzo[d]thiazole are summarized

below.
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Property Value

Molecular Formula C₇H₃Br₂NS

Molecular Weight 292.98 g/mol

CAS Number 887589-19-7

Appearance White to off-white solid

Molecular Structure of 2,4-Dibromobenzo[d]thiazole

Caption: 2D structure of 2,4-Dibromobenzo[d]thiazole.

Spectroscopic Data
While a complete set of publicly available, experimentally-derived spectra for 2,4-
Dibromobenzo[d]thiazole is not readily found in a single source, data for closely related

compounds and general principles of spectroscopic interpretation allow for a reliable prediction

and understanding of its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2,4-Dibromobenzo[d]thiazole is

expected to show signals corresponding to the three aromatic protons on the benzene ring.

The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects

of the bromine atoms and the thiazole ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the seven

carbon atoms in the molecule. The chemical shifts of the carbons will be indicative of their

chemical environment, with carbons attached to bromine and those in the heterocyclic ring

appearing at characteristic downfield shifts.

Note: Specific, experimentally verified NMR data for 2,4-Dibromobenzo[d]thiazole is not

currently available in the public domain. The interpretation provided is based on the analysis of
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similar structures.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of 2,4-
Dibromobenzo[d]thiazole is expected to exhibit characteristic absorption bands for the

aromatic C-H and C=C stretching vibrations, as well as C-N and C-S stretching vibrations from

the thiazole ring. The C-Br stretching vibrations are typically observed in the fingerprint region.

Note: While specific IR spectra for 2,4-Dibromobenzo[d]thiazole are not readily available,

data for related compounds such as 2,4-dibromo-1,3-thiazole can provide a reference for the

expected vibrational modes of the thiazole ring system.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound. The mass spectrum of 2,4-Dibromobenzo[d]thiazole would show a molecular ion

peak corresponding to its molecular weight. Due to the presence of two bromine atoms, a

characteristic isotopic pattern will be observed for the molecular ion peak, with relative

intensities corresponding to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Fragmentation patterns can also provide valuable structural information.

Ion Predicted m/z

[M]⁺ 291/293/295

[M-Br]⁺ 212/214

[M-2Br]⁺ 133

Note: The predicted m/z values are based on the most abundant isotopes. The presence of

bromine isotopes will result in a characteristic M, M+2, M+4 pattern for the molecular ion.

Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation.

Below are generalized, step-by-step methodologies for obtaining NMR, IR, and MS data for a
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compound like 2,4-Dibromobenzo[d]thiazole.

NMR Data Acquisition

Sample Preparation

Instrument Setup

Data Acquisition

Data Processing

Click to download full resolution via product page

Caption: Workflow for NMR data acquisition.

Sample Preparation: Dissolve approximately 5-10 mg of 2,4-Dibromobenzo[d]thiazole in a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

ensure a homogeneous magnetic field.

Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse

sequence, acquisition time, number of scans). Subsequently, acquire the ¹³C NMR spectrum.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the

chemical shifts to the solvent peak or an internal standard (e.g., TMS).

IR Data Acquisition
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Sample Preparation (ATR)

Background Scan

Sample Scan

Data Analysis

Click to download full resolution via product page

Caption: Workflow for IR data acquisition.

Sample Preparation: For Attenuated Total Reflectance (ATR) IR spectroscopy, place a small

amount of the solid 2,4-Dibromobenzo[d]thiazole directly onto the ATR crystal.

Background Scan: Record a background spectrum of the empty ATR crystal to subtract

atmospheric and instrument-related absorptions.

Sample Scan: Record the IR spectrum of the sample.

Data Analysis: Identify and label the characteristic absorption bands corresponding to the

functional groups present in the molecule.

MS Data Acquisition
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Sample Introduction

Ionization

Mass Analysis

Detection

Click to download full resolution via product page

Caption: Workflow for MS data acquisition.

Sample Introduction: Introduce a small amount of the sample, typically dissolved in a

suitable solvent, into the mass spectrometer.

Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI)

or Electrospray Ionization (ESI).

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity

versus m/z.

Conclusion
The spectroscopic characterization of 2,4-Dibromobenzo[d]thiazole is essential for its use in

research and development. While a complete, publicly available dataset is currently elusive,

the principles outlined in this guide, along with data from related compounds, provide a strong

framework for the identification and structural elucidation of this important synthetic
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intermediate. Researchers are encouraged to perform their own spectroscopic analyses to

confirm the identity and purity of their materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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